molecular formula C21H18N2OS B2437569 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-77-6

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2437569
CAS No.: 476668-77-6
M. Wt: 346.45
InChI Key: UBFHXCWDDMWRTJ-PDGQHHTCSA-N
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Description

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The ethoxyphenyl and m-tolyl groups are introduced through substitution reactions, often using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.

    Acrylonitrile Formation: The final step involves the formation of the acrylonitrile moiety, which can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethoxyphenyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors for enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.

Industry

    Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile would depend on its specific application. For example, as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. As a drug, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
  • (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile

Uniqueness

The unique structural features of (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, such as the specific substitution pattern on the thiazole ring and the presence of the ethoxy group, may confer distinct biological activities and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-3-24-19-9-7-17(8-10-19)20-14-25-21(23-20)18(13-22)12-16-6-4-5-15(2)11-16/h4-12,14H,3H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHXCWDDMWRTJ-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC(=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC(=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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